molecular formula C11H13NO3 B12074119 4-(Cyclopropylmethoxy)-3-hydroxybenzamide

4-(Cyclopropylmethoxy)-3-hydroxybenzamide

Cat. No.: B12074119
M. Wt: 207.23 g/mol
InChI Key: ATTHUMOVJCQXSE-UHFFFAOYSA-N
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Description

4-Cyclopropylmethoxy-3-hydroxy-benzamide is an organic compound with the molecular formula C11H13NO3. It is a benzamide derivative characterized by the presence of a cyclopropylmethoxy group at the 4-position and a hydroxy group at the 3-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylmethoxy-3-hydroxy-benzamide typically involves the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine. The reaction is facilitated by coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at 40°C for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropylmethoxy-3-hydroxy-benzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylmethoxy-3-hydroxy-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyclopropylmethoxy-3-hydroxy-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropylmethoxy-3-hydroxy-benzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylmethoxy-3-hydroxy-benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-hydroxybenzamide

InChI

InChI=1S/C11H13NO3/c12-11(14)8-3-4-10(9(13)5-8)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14)

InChI Key

ATTHUMOVJCQXSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)N)O

Origin of Product

United States

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